molecular formula C13H19NO3 B6322885 Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1094629-97-6

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

Cat. No.: B6322885
CAS No.: 1094629-97-6
M. Wt: 237.29 g/mol
InChI Key: BXOAXAINJLHIFR-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is a β-aminopropanoate ester featuring a 2-methoxybenzylamine substituent. This compound belongs to a class of amino acid derivatives widely studied for their applications in pharmaceutical chemistry, particularly as intermediates in drug synthesis. Its structure combines a propanoate backbone with a secondary amine linked to a 2-methoxyphenyl group, which confers unique electronic and steric properties.

The 2-methoxy substituent on the phenyl ring may influence solubility, bioavailability, and binding affinity in biological systems. For instance, methoxy groups are known to enhance metabolic stability and modulate lipophilicity in drug candidates .

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-13(15)8-9-14-10-11-6-4-5-7-12(11)16-2/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAXAINJLHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate typically involves the esterification of 3-{[(2-methoxyphenyl)methyl]amino}propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is characterized by the presence of an amino group, a methoxyphenyl moiety, and an ethyl propanoate ester. These functional groups contribute to its reactivity and potential biological activity. The molecular formula is C13_{13}H19_{19}NO3_3, with a molecular weight of approximately 239.30 g/mol.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, enabling the development of novel compounds with desired properties.

  • Synthesis Pathways : The compound can be synthesized through reactions involving 2-methoxybenzylamine and ethyl acrylate under controlled conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are commonly employed to isolate the product effectively.
  • Reactivity : The amino group facilitates hydrogen bonding with biological targets, enhancing its utility in designing pharmaceuticals. The methoxyphenyl group contributes to hydrophobic interactions, potentially increasing bioactivity.

Medicinal Chemistry

The compound exhibits promising pharmacological properties that make it a candidate for therapeutic development.

  • Biological Activity : this compound has been studied for its interaction with various biological targets, including enzymes and receptors. Its ability to modulate protein activity through hydrogen bonding positions it as a valuable molecule in drug design.
  • Case Studies : Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines, showcasing its potential as an anticancer agent. For instance, modifications to the structure have led to compounds that exhibit significant antiproliferative effects against HeLa cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

  • SAR Analysis : Variations in the methoxy and amino groups can lead to different biological profiles. For example, substituting the methoxy group with other alkoxy groups may alter solubility and binding affinity, impacting therapeutic effectiveness .
  • Comparative Studies : A comparative analysis of structurally similar compounds reveals that slight modifications can significantly change their pharmacological properties, emphasizing the importance of detailed SAR studies in drug development.

Industrial Applications

In addition to laboratory research, this compound has potential applications in industrial settings.

  • Production Methods : Large-scale synthesis may involve batch or continuous flow processes to enhance yield and reduce production costs. The compound's versatility makes it suitable for various applications beyond pharmaceuticals, including agrochemicals and materials science .
  • Market Potential : Given its unique properties and applications, there is a growing interest in commercializing derivatives of this compound for use in various industries.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate with five structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound (Target Compound) C₁₃H₁₉NO₃ 237.30 2-Methoxybenzylamino, ethyl ester Pharmaceutical intermediate (hypothetical) N/A
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate C₁₁H₁₆N₂O₂ 208.26 3-Pyridinylmethylamino, ethyl ester Pharmaceutical intermediate
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate C₁₃H₁₈ClNO₂ 255.74 3-Chlorobenzyl, methylamino, ethyl ester Pharmaceutical intermediate (antithrombotic)
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.35 Phenyl, phenethylamino, ethyl ester Synthetic intermediate; white solid (mp 82–84°C)
Ethyl 3-(4-methoxyphenyl)-3-[(6-nitro-2-oxo-2H-1-benzopyran-3-carbonyl)amino]propanoate C₂₁H₂₀N₂O₈ 428.40 4-Methoxyphenyl, coumarin-derived amido, ethyl ester Potential bioactive scaffold

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity
  • The pyridine ring’s electron-withdrawing nature may also alter acidity of the adjacent NH group. 4-Methoxyphenyl derivatives (e.g., ) exhibit enhanced resonance stabilization compared to 2-methoxy isomers, which could influence binding to aromatic receptors in biological systems.
Physicochemical Properties
  • Solubility : The 3-chlorophenyl derivative is likely less polar than the target compound due to the chloro substituent’s hydrophobic character.
  • Melting Points : Ethyl 3-oxo-2-phenyl derivatives (mp 82–84°C) have lower melting points than coumarin-linked analogues (mp >200°C) , reflecting differences in molecular rigidity.

Biological Activity

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1038367-95-1

The compound features an ethyl ester group, a methoxyphenyl moiety, and an amino group, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Histone Deacetylase Inhibition (HDACi) : Some derivatives have shown potent HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .
  • Antioxidant Activity : The compound may enhance the levels of intracellular antioxidants, potentially mitigating oxidative stress .
  • Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis in cancer cells through pathways involving caspase activation .

Anticancer Activity

A study evaluating the anticancer properties of similar compounds reported that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.69 μM to 11 μM when tested against HeLa cells, indicating strong activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
Ethyl derivative AHeLa0.69
Ethyl derivative BHCT-11611
DoxorubicinHeLa2.29

Antioxidant Activity

In vitro studies have shown that similar compounds can significantly increase glutathione levels and exhibit high antioxidant activity, which is beneficial in reducing oxidative damage in cells .

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    • Researchers synthesized a series of compounds based on ethyl esters and evaluated their HDAC inhibitory activity.
    • The most potent inhibitors showed IC50 values in the low micromolar range, suggesting a promising lead for further development as anticancer agents .
  • Apoptosis Induction Study :
    • A compound related to this compound was tested for its ability to induce apoptosis in breast cancer cell lines.
    • Results indicated a significant increase in activated caspase-3 levels, confirming the compound's role in triggering programmed cell death .

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